molecular formula C7H10O4 B1453507 cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester CAS No. 71666-05-2

cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester

Cat. No.: B1453507
CAS No.: 71666-05-2
M. Wt: 158.15 g/mol
InChI Key: BRVQFDJETHFEQY-CRCLSJGQSA-N
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Description

“Cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester” is a chemical compound with the CAS Number: 71666-05-2. Its molecular formula is C7H10O4 and it has a molecular weight of 158.15 . It is a liquid at room temperature .


Molecular Structure Analysis

The IUPAC name of this compound is (1S,2R)-2-(ethoxycarbonyl)cyclopropanecarboxylic acid . The InChI code is 1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1 .


Physical and Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Synthetic Chemistry Applications

Cyclopropane derivatives are crucial in synthesizing complex molecules due to their unique reactivity and structural properties. For instance, the reaction of cyclopropane with bromophenol derivatives has led to effective inhibitors for enzymes like carbonic anhydrase and acetylcholinesterase, which are important in treating diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019). Another study highlighted the synthesis of polymers bearing cyclopropane rings as side groups, showcasing the incorporation of these structures into polymeric materials for enhanced properties (Vretik & Ritter, 2006).

Medicinal Chemistry and Pharmacology

In medicinal chemistry, cyclopropane derivatives have been synthesized to explore their biological activities. A notable study designed cyclopropane scaffolds to mimic γ-turns, potentially useful in developing new therapeutic agents by influencing protein folding and interactions (Bhella et al., 2009). Furthermore, cyclopropane-containing molecules have been evaluated for their inhibitory effects on isoenzymes of carbonic anhydrase, a target for various therapeutic applications, including glaucoma and cancer treatment (Boztaş et al., 2015).

Material Science and Catalysis

Cyclopropane derivatives also find applications in material science and catalysis. For example, the high-pressure reaction of cyclopropanes with indoles, catalyzed by ytterbium triflate, showcases the utility of cyclopropane derivatives in synthesizing complex molecular structures, which could have implications in material synthesis and as catalysts in various chemical reactions (Harrington & Kerr, 1997).

Safety and Hazards

The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

Mechanism of Action

Properties

IUPAC Name

(1S,2R)-2-ethoxycarbonylcyclopropane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10O4/c1-2-11-7(10)5-3-4(5)6(8)9/h4-5H,2-3H2,1H3,(H,8,9)/t4-,5+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRVQFDJETHFEQY-CRCLSJGQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1C[C@@H]1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester
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cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester
Reactant of Route 3
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cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester
Reactant of Route 4
cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester
Reactant of Route 5
cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester
Reactant of Route 6
cis-1,2-Cyclopropane-dicarboxylic acid mono ethyl ester

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